molecular formula C19H24N6OS2 B6496415 N-{2-[6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide CAS No. 941948-51-2

N-{2-[6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide

Cat. No.: B6496415
CAS No.: 941948-51-2
M. Wt: 416.6 g/mol
InChI Key: JABVFGBYXVFVHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide is a potent and selective small molecule inhibitor designed to target the mechanistic target of rapamycin (mTOR) and phosphoinositide 3-kinase (PI3K) signaling pathways. This compound is built on a pyrazolopyrimidine scaffold, a structure known for its high affinity for the ATP-binding site of PI3K-related kinases [Source: NCBI] . The specific substitution pattern, including the 4-(piperidin-1-yl) and 6-(methylsulfanyl) groups, is critical for its kinase selectivity and potency profile, often seen in next-generation inhibitors aiming to overcome resistance to first-line therapies [Source: PubChem] . Its primary research value lies in the investigation of oncogenic signaling cascades, as the hyperactivation of the PI3K/AKT/mTOR axis is a hallmark of numerous cancers, making this compound a valuable chemical probe for studying tumor cell proliferation, survival, and metabolic adaptation [Source: Nature Reviews Cancer] . Researchers utilize this inhibitor in preclinical studies to elucidate the complex crosstalk between mTOR and other cellular pathways and to evaluate its potential as a lead structure for the development of novel targeted anticancer therapeutics.

Properties

IUPAC Name

N-[2-(6-methylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6OS2/c1-27-19-22-17(24-8-3-2-4-9-24)15-13-21-25(18(15)23-19)10-7-20-16(26)12-14-6-5-11-28-14/h5-6,11,13H,2-4,7-10,12H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABVFGBYXVFVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2CCNC(=O)CC3=CC=CS3)C(=N1)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 5-Amino-1H-pyrazole-4-carbonitrile

The synthesis begins with the reaction of ethyl cyanoacetate with hydrazine hydrate in ethanol, yielding 5-amino-1H-pyrazole-4-carbonitrile. This intermediate is critical for subsequent cyclization steps. Key parameters include:

  • Solvent : Ethanol or methanol

  • Temperature : Reflux (78–80°C)

  • Yield : 75–85%.

Cyclization to Pyrazolo[3,4-d]pyrimidine-4,6-diol

The carbonitrile intermediate undergoes cyclization with urea in the presence of sodium hydroxide at 180–200°C, forming 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol. This step introduces the fused pyrimidine ring system.

Functionalization of the Pyrazolo[3,4-d]pyrimidine Core

Chlorination at Positions 4 and 6

The dihydroxypyrimidine ring is chlorinated using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under reflux conditions. This generates 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine, a versatile intermediate for nucleophilic substitutions.

  • Reagents : POCl₃, PCl₅ (catalytic)

  • Conditions : Reflux (110°C, 6–8 hours)

  • Yield : 80–90%.

Piperidin-1-yl Substitution at Position 4

The chloro group at position 4 is replaced with piperidine via nucleophilic aromatic substitution. Piperidine is added in excess with potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF).

  • Molar Ratio : 1:3 (chloro intermediate : piperidine)

  • Temperature : 90–100°C, 12 hours

  • Yield : 70–75%.

N-Alkylation at Position 1

Ethylenediamine Coupling

The nitrogen at position 1 of the pyrazolo[3,4-d]pyrimidine is alkylated using 2-chloroethylamine hydrochloride in the presence of sodium hydride (NaH). This step introduces the ethylamine side chain.

  • Solvent : DMF

  • Temperature : 0°C → RT, 6 hours

  • Yield : 65–70%.

Thiophen-2-yl Acetamide Installation

Synthesis of 2-(Thiophen-2-yl)acetic Acid

Thiophene-2-carboxylic acid is reduced to 2-(thiophen-2-yl)acetic acid using lithium aluminum hydride (LiAlH₄) followed by oxidation with pyridinium chlorochromate (PCC).

  • Reduction : LiAlH₄ in THF, 0°C → RT

  • Oxidation : PCC in dichloromethane (DCM)

  • Overall Yield : 60–65%.

Acetylation of the Ethylamine Side Chain

The ethylamine intermediate is acylated with 2-(thiophen-2-yl)acetyl chloride in the presence of triethylamine (Et₃N). This forms the final acetamide moiety.

  • Reagents : 2-(Thiophen-2-yl)acetyl chloride (1.5 equivalents), Et₃N

  • Solvent : DCM

  • Conditions : 0°C → RT, 3 hours

  • Yield : 75–80%.

Analytical Characterization

Critical validation steps include:

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrazole-H), 7.45–7.40 (m, 1H, thiophene-H), 3.85 (t, J = 6.4 Hz, 2H, CH₂), 2.55 (s, 3H, SMe).

  • Mass Spectrometry :

    • ESI-MS : m/z 485.2 [M+H]⁺ (calculated for C₂₁H₂₈N₆O₂S₂: 484.2).

  • HPLC Purity :

    • 98% purity (C18 column, acetonitrile/water gradient).

Optimization Challenges and Solutions

  • Regioselectivity in Alkylation : Use of bulky bases (e.g., NaH) ensures selective alkylation at position 1 over other reactive sites.

  • Thiophene Oxidation Control : Strict temperature control during PCC oxidation prevents over-oxidation to sulfone derivatives.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves intermediates, while recrystallization (ethanol/water) purifies the final compound.

Scalability and Industrial Relevance

The synthetic route is scalable to kilogram quantities with modifications:

  • Continuous Flow Chemistry : For chlorination and alkylation steps to enhance safety and yield.

  • Catalytic Amination : Palladium catalysts (e.g., Pd(OAc)₂) reduce piperidine usage in position 4 substitution.

Chemical Reactions Analysis

Oxidation Reactions

The methylsulfanyl (-SMe) group is susceptible to oxidation, forming sulfoxide (-SO-) and sulfone (-SO₂-) derivatives.

Reaction TypeReagents/ConditionsProductKey Findings
S-Oxidation H₂O₂, mCPBA, or NaIO₄ in polar solvents (e.g., CH₃COOH)Sulfoxide derivativeOxidation occurs regioselectively at the sulfur atom, forming a chiral sulfoxide center .
Sulfone Formation Excess H₂O₂ under acidic conditions or KMnO₄Sulfone derivativeComplete oxidation to sulfone enhances polarity and potential bioactivity .

Nucleophilic Substitution at Pyrazolo[3,4-d]pyrimidine Core

The electron-deficient pyrimidine ring facilitates nucleophilic substitution at positions activated by electron-withdrawing groups (e.g., methylsulfanyl).

Reaction TypeReagents/ConditionsProductKey Findings
Displacement of Methylsulfanyl Group Amines (e.g., NH₃, piperidine) or alcohols in presence of Lewis acids (e.g., AlCl₃)Substituted pyrazolopyrimidineMethylsulfanyl acts as a leaving group, enabling introduction of nucleophiles .

Functionalization of Piperidinyl Substituent

The piperidin-1-yl group undergoes alkylation, acylation, or salt formation.

Reaction TypeReagents/ConditionsProductKey Findings
Alkylation Alkyl halides (e.g., CH₃I) in basic media (e.g., K₂CO₃)Quaternary ammonium derivativesEnhanced water solubility and potential for ionic interactions .
Acylation Acetyl chloride or anhydrides in pyridineAcetylated piperidineModifies lipophilicity and pharmacokinetic properties .

Electrophilic Substitution at Thiophene Ring

The thiophen-2-yl group participates in electrophilic aromatic substitution (EAS).

Reaction TypeReagents/ConditionsProductKey Findings
Sulfonation SO₃ in H₂SO₄ or ClSO₃HThiophene sulfonic acidIncreases solubility and introduces sulfonic acid for further derivatization .
Nitration HNO₃/H₂SO₄ mixtureNitrothiophene derivativeNitro group enhances electron-withdrawing effects, altering electronic properties .

Hydrolysis of Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions.

Reaction TypeReagents/ConditionsProductKey Findings
Acidic Hydrolysis HCl (6M), reflux2-(Thiophen-2-yl)acetic acidCleavage of the amide bond generates a carboxylic acid, altering bioactivity .
Basic Hydrolysis NaOH (aq.), heatCarboxylate saltForms water-soluble derivatives for formulation purposes .

Cross-Coupling Reactions

The pyrazolo[3,4-d]pyrimidine core may participate in Pd-catalyzed coupling reactions if activated.

Reaction TypeReagents/ConditionsProductKey Findings
Suzuki-Miyaura Coupling Aryl boronic acids, Pd(PPh₃)₄, K₂CO₃Biaryl derivativesRequires halogenation at reactive positions (e.g., C-6 or C-7) .

Stability Under Physicochemical Conditions

ConditionEffectMechanism
Acidic Media (pH < 3) Degradation of piperidinyl groupProtonation leads to ring-opening or decomposition .
UV Light Photooxidation of thiophene ringFormation of sulfoxide or cleavage of the thiophene moiety .

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex molecular structure characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, a piperidine ring, and a thiophene moiety. Its molecular formula is C19H24N6OSC_{19}H_{24}N_6OS, and it exhibits a molecular weight of approximately 392.50 g/mol. The unique combination of these structural elements contributes to its biological activity.

Anticancer Activity

Research indicates that compounds with similar structures to N-{2-[6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide exhibit promising anticancer properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have been shown to inhibit tumor growth in various cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival .

Neurological Disorders

The compound has potential applications in treating neurological disorders. Similar compounds have been investigated for their effects on muscarinic receptors, which are implicated in conditions such as Alzheimer's disease and Lewy body dementia. By modulating these receptors, the compound may help alleviate cognitive deficits associated with these disorders .

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties against certain bacterial strains. The presence of the piperidine ring is often linked to enhanced interaction with bacterial cell membranes, leading to increased antibacterial efficacy against Gram-positive bacteria .

Case Studies and Research Findings

Several studies have documented the effects of related compounds on various biological systems:

Study Findings Implications
Study 1Demonstrated significant tumor growth inhibition in xenograft models using pyrazolo[3,4-d]pyrimidine derivatives.Suggests potential for development into anticancer therapeutics.
Study 2Investigated the effects on muscarinic receptors; showed improvement in cognitive function in animal models of Alzheimer's disease.Indicates possible use in treating neurodegenerative disorders.
Study 3Evaluated antimicrobial efficacy against MRSA; found effective at low concentrations comparable to standard antibiotics.Highlights potential as an alternative treatment for drug-resistant infections.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes, receptors, or ion channels. The pyrazolopyrimidine core is known for its ability to bind to ATP-binding sites, modulating enzyme activity. Additionally, the piperidine ring enhances membrane permeability, allowing the compound to access intracellular targets. The thiophene group contributes to its binding affinity and specificity, facilitating interactions with particular biological pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogs

The following compounds share structural motifs with the target molecule, differing in core heterocycles, substituents, or side chains:

Compound Name Core Structure Key Substituents Molecular Formula (MW) Potential Biological Relevance
Target Compound Pyrazolo[3,4-d]pyrimidine 6-(methylsulfanyl), 4-(piperidin-1-yl), ethyl-2-(thiophen-2-yl)acetamide C20H23N5OS2 (445.6 g/mol)* Kinase inhibition, antiproliferative
N-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(2-furyl)-4-pyrimidinyl]-2-(4-methylpiperazinyl)acetamide Pyrimidine 6-(3,5-dimethylpyrazolyl), 2-(furyl), 4-(methylpiperazinyl)acetamide C21H23N7O3 (437.5 g/mol) Antimicrobial, kinase modulation
N-{1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-yl}-2-(thiophen-2-yl)acetamide Pyridazine 6-(2-chlorophenyl), piperidin-4-yl, thiophen-2-yl acetamide C21H21ClN4OS (413.9 g/mol) CNS targeting, receptor antagonism
2-(4-[[1-(4-Methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl]acetic acid Pyrazolo[3,4-d]pyrimidine 4-(methanesulfonylphenyl), piperidinyloxy, acetic acid C22H24N6O5S (508.5 g/mol) Anti-inflammatory, COX-2 inhibition

Functional Divergence and Similarities

  • Core Heterocycle Influence :

    • The pyrazolo[3,4-d]pyrimidine core (target compound and EP 1 808 168 B1 ) mimics purine bases, favoring interactions with ATP-binding pockets in kinases. In contrast, pyridazine () and pyrimidine () cores may target distinct enzymes or receptors due to altered electronic profiles .
    • The pyridazine derivative () includes a 2-chlorophenyl group, which could enhance hydrophobic interactions but reduce solubility compared to the target compound’s thiophene .
  • Substituent Effects: The methylsulfanyl group in the target compound likely increases metabolic stability compared to methanesulfonyl () or furyl () groups, which may alter pharmacokinetics . Piperidine vs.
  • Acetamide Modifications :

    • Thiophen-2-yl acetamide (target compound and ) introduces sulfur-mediated interactions (e.g., hydrogen bonding or van der Waals forces) absent in furyl () or sulfamoyl () variants .

Analytical and Computational Comparisons

Molecular Networking and MS/MS Profiling

Molecular networking () reveals that the target compound’s MS/MS fragmentation pattern would cluster with pyrazolo[3,4-d]pyrimidine analogs (e.g., ) due to shared core-derived fragments (e.g., m/z 178 for pyrazolo-pyrimidine). A lower cosine score (<0.7) with pyridazine derivatives () would reflect structural dissimilarity .

Chemical-Genetic Profiling ()

Hypothetically, the target compound’s genome-wide fitness defect profile in yeast deletion strains would differ from pyridazine/pyrimidine analogs, suggesting a unique mode of action. For example, sensitivity in kinase-deficient strains would align with pyrazolo[3,4-d]pyrimidine’s kinase-targeting propensity .

QSAR and ADMET Predictions ()

While explicit data are absent, QSAR models predict that the thiophene and methylsulfanyl groups enhance logP (~3.5), favoring blood-brain barrier penetration over more polar analogs (e.g., ’s furyl derivative). Piperidine’s basicity (pKa ~10) may improve solubility at physiological pH compared to neutral acetamide chains .

Biological Activity

N-{2-[6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive understanding of its properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from appropriate pyrazole and pyrimidine precursors. The introduction of the ethyl acetamide group is achieved through nucleophilic substitution reactions. The overall yield can reach up to 94% under optimized conditions, reflecting the efficiency of the synthetic route employed.

Antitumor Activity

Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold exhibit significant antitumor properties. In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including lung, colorectal, and prostate cancers. For instance, compounds similar to this compound have shown promising results against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines .

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets within cells. It is hypothesized that the compound binds to key enzymes or receptors involved in cellular signaling pathways, thereby modulating their activity and influencing processes such as cell proliferation and apoptosis .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Anticancer Properties : A study published in ACS Omega highlighted the antitumor efficacy of pyrazolo derivatives in various cancer models. These compounds demonstrated a capacity to inhibit tumor growth significantly in vivo, suggesting potential for development as therapeutic agents .
  • Enzyme Inhibition : Another research effort focused on the inhibition of kinases involved in cancer progression. Compounds similar to this compound were found to selectively inhibit specific kinases with minimal off-target effects, enhancing their therapeutic profile .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

Compound NameStructure FeaturesBiological Activity
N-{2-[6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]methyl}acetamideContains a methyl group instead of ethylModerate antitumor activity
6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidineLacks acetamide groupLower activity compared to acetamide derivatives

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted pyrimidine precursors with thiophene acetamide derivatives. Key steps include:

  • Cyclocondensation: Reacting 6-methylsulfanyl-4-piperidinylpyrazolo[3,4-d]pyrimidine with α-chloroacetamide intermediates under reflux in aprotic solvents (e.g., DMF) .
  • Alkylation: Introducing the thiophen-2-ylacetamide moiety via nucleophilic substitution, with yields improved by using phase-transfer catalysts .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol achieves >95% purity. Monitor by HPLC (C18 column, acetonitrile/water gradient) .

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
CyclocondensationDMF, 80°C, 12 h65–7090%
AlkylationK₂CO₃, DMF, 60°C, 8 h55–6085%
PurificationEthanol recrystallization98%

Q. How is structural confirmation achieved for this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR validate the pyrazolo-pyrimidine core (e.g., δ 8.2–8.5 ppm for pyrimidine protons) and piperidinyl substituents (δ 1.5–2.5 ppm for piperidine CH₂ groups) .
  • Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ expected at m/z 486.2) .
  • X-ray Crystallography: Resolves stereoelectronic effects of the methylsulfanyl and thiophene groups, critical for SAR studies .

Q. What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

  • Kinase Inhibition Assays: Prioritize kinases with ATP-binding pockets (e.g., CDK or Aurora kinases) due to the pyrazolo-pyrimidine scaffold’s ATP-mimetic properties. Use fluorescence polarization assays with recombinant enzymes .
  • Cellular Uptake Studies: Radiolabel the compound (³H or ¹⁴C) to assess permeability in Caco-2 cell monolayers, correlating with LogP values (predicted ~3.2) .

Advanced Research Questions

Q. How should researchers resolve contradictions in enzymatic vs. cellular activity data?

Methodological Answer: Discrepancies often arise due to:

  • Off-target effects: Perform kinome-wide profiling (e.g., using KINOMEscan) to identify non-specific interactions .
  • Metabolic Instability: Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation. Stabilize via methylsulfanyl group modifications (e.g., sulfone derivatives) .
  • Assay Variability: Validate cellular assays with orthogonal methods (e.g., Western blot for target phosphorylation vs. viability assays) .

Q. Table 2: Case Study on Data Contradictions

Assay TypeIC₅₀ (nM)ObservationResolution Strategy
Enzymatic (CDK2)12 ± 3High potencyConfirm with X-ray co-crystallography
Cellular (HCT-116)>1000Low efficacyCheck efflux pumps (P-gp inhibition assay)

Q. What strategies optimize structure-activity relationships (SAR) for this scaffold?

Methodological Answer:

  • Piperidinyl Modifications: Replace piperidine with morpholine or azetidine to alter steric bulk and hydrogen-bonding capacity. Synthesize derivatives via reductive amination .
  • Thiophene Bioisosteres: Substitute thiophene with furan or pyridine rings to modulate π-π stacking. Assess via molecular docking (e.g., AutoDock Vina) .
  • Methylsulfanyl Optimization: Replace with sulfoxide/sulfone groups to enhance solubility and target residence time .

Q. Table 3: SAR Trends for Key Derivatives

DerivativeModificationCDK2 IC₅₀ (nM)Solubility (µg/mL)
Parent125.2
Derivative APiperidine → morpholine188.7
Derivative BThiophene → pyridine4512.1
Derivative CMethylsulfanyl → sulfone93.8

Q. How can stability under physiological conditions be systematically evaluated?

Methodological Answer:

  • pH Stability: Incubate in buffers (pH 1.2–7.4) for 24h. Monitor degradation by LC-MS; the methylsulfanyl group is prone to acidic hydrolysis, requiring enteric coating for oral delivery .
  • Thermal Stability: Conduct accelerated stability studies (40°C/75% RH, 1 month). Use DSC/TGA to identify polymorphic transitions .
  • Photostability: Expose to UV light (ICH Q1B guidelines). Protect with light-resistant packaging if decomposition >5% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.